Ozenoxacin Ozenoxacin Ozenoxacin is a member of quinolines.
To date, ozenoxacin has been used in trials studying the treatment of impetigo. As of December 11, 2017 the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by *Staphylococccus aureus* or *Streptococcus pyogenes* in adult and pediatric patients 2 months of age and older. Despite being a common and highly contagious bacerial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population.
Ozenoxacin is a Quinolone Antimicrobial.
Brand Name: Vulcanchem
CAS No.: 245765-41-7
VCID: VC0515623
InChI: InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
SMILES: CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

Ozenoxacin

CAS No.: 245765-41-7

Cat. No.: VC0515623

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Ozenoxacin - 245765-41-7

Specification

CAS No. 245765-41-7
Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name 1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
Standard InChI Key XPIJWUTXQAGSLK-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Canonical SMILES CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Boiling Point 573.5±50.0 °C(Predicted)

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Ozenoxacin (C₂₁H₂₁N₃O₃) is a small-molecule quinolone with a molecular weight of 363.417 g/mol . Its chemical structure distinguishes it from earlier fluoroquinolones by the absence of a fluorine atom at the C-6 position, a modification that enhances its ability to evade bacterial efflux pumps . The compound features a bicyclic core with a cyclopropyl group at N-1 and a pyridinyl moiety at C-7, contributing to its broad-spectrum activity .

Table 1: Key Chemical Properties of Ozenoxacin

PropertyValue
Chemical FormulaC₂₁H₂₁N₃O₃
Molecular Weight363.417 g/mol
CAS Number245765-41-3
SolubilityLipophilic, insoluble in water
Synthesis MethodPd-catalyzed Stille coupling

Synthesis Pathway

Ozenoxacin is synthesized via a multi-step process involving palladium-catalyzed cross-coupling reactions . The bromoquinolone intermediate is prepared through a Friedel-Crafts acylation of N-cyclopropylaniline with diethyl ethoxymethylenemalonate, followed by cyclization. A pyridinyl tributylstannane intermediate, generated via nucleophilic aromatic substitution and stannylation, is coupled to the bromoquinolone using Stille coupling to yield ozenoxacin . This synthesis route ensures high purity and scalability for commercial production.

Mechanism of Action

Target Enzymes and Bactericidal Activity

Ozenoxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA supercoiling, decatenation, and replication . By binding to the enzyme-DNA complex, it stabilizes double-strand DNA breaks, leading to rapid bacterial death . The absence of a fluorine atom reduces interaction with efflux pumps, allowing ozenoxacin to maintain potency against strains resistant to ciprofloxacin and moxifloxacin .

Spectrum of Activity

In vitro studies demonstrate bactericidal activity against Gram-positive pathogens, including:

  • Staphylococcus aureus (methicillin-sensitive and methicillin-resistant strains)

  • Streptococcus pyogenes

  • Staphylococcus epidermidis .
    Minimal inhibitory concentrations (MICs) for these organisms range from 0.008 to 0.06 μg/mL, significantly lower than those observed for mupirocin and retapamulin .

Clinical Efficacy

Phase III Randomized Controlled Trials

A double-blind, placebo-controlled trial involving 412 patients with impetigo compared twice-daily ozenoxacin 1% cream (n=206) to placebo (n=206) over five days . Clinical success, defined as absence of lesions or resolution with erythema, was achieved in 54.4% of ozenoxacin-treated patients versus 37.9% with placebo (Δ=16.5%; 95% CI: 6.3–26.7; P=0.001) . Microbiological eradication rates at day 3 were 87.2% for ozenoxacin versus 63.9% for placebo (P=0.002) .

Table 2: Clinical and Microbiological Outcomes at End of Therapy

Outcome MeasureOzenoxacin (n=206)Placebo (n=206)P Value
Clinical Success54.4%37.9%0.001
Microbiological Eradication87.2%63.9%0.002
Adverse Events3.9%5.3%0.41

Pediatric Efficacy

Pooled data from 529 pediatric patients (6 months to <18 years) confirmed ozenoxacin’s efficacy across age subgroups . Clinical success rates at day 6–7 were 89.1% for ozenoxacin versus 73.6% for vehicle (P<0.0001), with consistent results in infants (0.5–<2 years: 88.9% vs 66.7%) and adolescents (12–<18 years: 90.6% vs 75.0%) .

Pharmacokinetics and Absorption

Topical Absorption

Systemic exposure to ozenoxacin after topical application is minimal. In a study of 327 pediatric patients, only one plasma sample (0.3%) exceeded the lower limit of quantification (0.5 ng/mL), confirming negligible systemic absorption . This property eliminates concerns about systemic toxicity or drug-drug interactions .

Tissue Penetration

Ozenoxacin achieves high epidermal concentrations (>100× MIC) within 6 hours of application, ensuring effective bacterial eradication without penetrating the dermis .

Comparison with Other Impetigo Treatments

Efficacy Against Resistant Strains

Ozenoxacin’s non-fluorinated structure confers activity against quinolone-resistant strains. In a 2023 surveillance study, 92% of MRSA isolates remained susceptible to ozenoxacin, compared to 68% for mupirocin and 45% for retapamulin .

Treatment Duration

Five days of ozenoxacin therapy matches the duration of mupirocin but is shorter than fusidic acid (7–10 days) . Rapid microbiological eradication (3 days) may reduce transmission risk in community settings .

Future Directions and Research

Expanded Indications

Preclinical studies suggest potential efficacy against Cutibacterium acnes and wound infections . A phase II trial (NCT04872079) is evaluating ozenoxacin for infected eczema .

Combination Therapies

Research is ongoing to pair ozenoxacin with corticosteroids for inflammatory impetigo variants, aiming to reduce healing time .

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